Tianeptine
Overview
Description
Tianeptine is an atypical tricyclic antidepressant primarily used in the treatment of major depressive disorder. It is also known for its anxiolytic effects and has been studied for its potential benefits in treating anxiety, asthma, and irritable bowel syndrome . Unlike typical tricyclic antidepressants, this compound has a unique mechanism of action, which includes modulation of glutamate receptors and acting as an atypical agonist of the μ-opioid receptor .
Mechanism of Action
Target of Action
Tianeptine is an atypical tricyclic antidepressant that primarily targets the μ-opioid receptor . It acts as an atypical agonist of this receptor, with clinically negligible effects on the δ- and κ-opioid receptors . The μ-opioid receptor plays a crucial role in the drug’s antidepressant and anxiolytic effects .
Mode of Action
This compound interacts with its primary target, the μ-opioid receptor, in a unique way. Unlike other antidepressants, this compound stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT) in rat brain synaptosomes and rat and human platelets . This interaction with the μ-opioid receptor and the subsequent changes in serotonin uptake are thought to underlie this compound’s antidepressant and anxiolytic effects .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It has been found to modulate glutamate receptor activity, specifically AMPA receptors and NMDA receptors . This modulation affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity . These alterations in glutamate receptor activity and BDNF release are believed to be key in this compound’s mechanism of action .
Pharmacokinetics
This compound exhibits extensive extrarenal metabolism and has a short elimination half-life . The major metabolic pathway of this compound is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of two main metabolites . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action are significant. This compound prevents or reverses stress-associated structural and cellular changes in the brain and normalizes disrupted glutamatergic neurotransmission . In the hippocampus, it prevents stress-induced dendritic atrophy, improves neurogenesis, reduces apoptosis, and normalizes metabolite levels and hippocampal volume . These effects contribute to this compound’s antidepressant activity.
Action Environment
Environmental factors, such as stress, can influence the action, efficacy, and stability of this compound. This compound has been shown to reduce the hypothalamic-pituitary-adrenal response to stress , thus preventing stress-related behavioral issues . This ability to modulate the body’s stress response may enhance the drug’s antidepressant and anxiolytic effects in a stressful environment .
Biochemical Analysis
Biochemical Properties
Tianeptine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the serotonin transporter (SERT), where it enhances the reuptake of serotonin into presynaptic neurons. This action contrasts with most antidepressants, which inhibit serotonin reuptake . Additionally, this compound modulates the activity of glutamate receptors, including AMPA and NMDA receptors, indirectly affecting neural plasticity and synaptic strength . These interactions highlight this compound’s unique biochemical properties and its potential therapeutic benefits.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival, growth, and differentiation . Additionally, this compound’s modulation of glutamate receptors impacts synaptic plasticity, which is essential for learning and memory processes . These cellular effects underscore this compound’s potential in treating neuropsychiatric disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the serotonin transporter, enhancing serotonin reuptake into presynaptic neurons . This action increases serotonin availability in the synaptic cleft, which is believed to contribute to its antidepressant effects. Furthermore, this compound indirectly modulates glutamate receptor activity, including AMPA and NMDA receptors, leading to changes in synaptic plasticity and neural connectivity . These molecular interactions highlight the multifaceted nature of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated sustained antidepressant effects, with improvements in mood and cognitive function observed over several months . Additionally, this compound’s impact on cellular function, such as enhanced BDNF expression and synaptic plasticity, persists with prolonged treatment . These findings suggest that this compound maintains its efficacy and stability over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to produce significant antidepressant and anxiolytic effects without causing major adverse effects . At higher doses, this compound can lead to toxic effects, including drowsiness, irritability, and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose management in clinical settings to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolites of this compound are then excreted through the kidneys. Additionally, this compound’s modulation of glutamate receptor activity influences metabolic flux and metabolite levels in the brain . These metabolic interactions are crucial for understanding this compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system function . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for this compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with serotonin transporters and glutamate receptors . Post-translational modifications, such as phosphorylation, may also influence this compound’s targeting to specific cellular compartments . Understanding this compound’s subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tianeptine involves several steps, starting from 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide. This compound is reacted with a chloro-substituted reagent in an organic solvent under reflux conditions to produce the intermediate 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide . Further steps involve the addition of deionized water and sodium hydroxide solution, followed by filtration and drying to obtain this compound sodium .
Industrial Production Methods: In industrial settings, this compound is produced by heating the intermediate compound with deionized water and sodium hydroxide solution, followed by filtration and drying. The process is optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tianeptine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its metabolites.
Reduction: Reduction reactions can convert this compound to its active metabolites.
Substitution: Substitution reactions can modify the chemical structure of this compound to produce derivatives with different pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Chloro-substituted reagents are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions include this compound’s active metabolites, such as this compound MC5, which possess pharmacological activity similar to the parent compound .
Scientific Research Applications
Tianeptine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Research on this compound’s effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: this compound is primarily used in the treatment of major depressive disorder and anxiety. .
Comparison with Similar Compounds
Tianeptine is unique among tricyclic antidepressants due to its distinct mechanisms of action. Similar compounds include:
Amitriptyline: A tricyclic antidepressant with different pharmacological properties, primarily acting as a serotonin-norepinephrine reuptake inhibitor.
Imipramine: Another tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action compared to this compound
This compound’s unique combination of glutamate modulation and opioid receptor agonism sets it apart from these similar compounds, providing a distinct therapeutic profile .
Properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
Record name | Tianeptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |
Record name | Tianeptine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09289 | |
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CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
Record name | Tianeptine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tianeptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09289 | |
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Record name | Tianeptine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
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Record name | TIANEPTINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
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Record name | TIANEPTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TIANEPTINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tianeptine | |
Source | Human Metabolome Database (HMDB) | |
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